

# Pharmacological profile of PB28 dihydrochloride

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## Compound of Interest

Compound Name: PB28

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An In-Depth Technical Guide to the Pharmacological Profile of **PB28** Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**PB28** dihydrochloride, a cyclohexylpiperazine derivative, is a synthetic ligand that has garnered significant interest for its dual activity at sigma ( $\sigma$ ) receptors.<sup>[1][2]</sup> It is characterized as a high-affinity sigma-2 ( $\sigma_2$ ) receptor agonist and a sigma-1 ( $\sigma_1$ ) receptor antagonist.<sup>[1][3][4]</sup> This unique pharmacological profile has led to its investigation in multiple therapeutic areas, most notably as a potential antitumor and antiviral agent.<sup>[1][5]</sup> The overexpression of  $\sigma_2$  receptors in numerous tumor cell lines makes them an attractive target for cancer therapy.<sup>[1][6]</sup> Furthermore, the interaction of sigma receptors with SARS-CoV-2 viral proteins has highlighted **PB28** as a promising candidate for antiviral drug development.<sup>[2][7]</sup> This document provides a comprehensive overview of the pharmacological properties of **PB28**, detailing its binding affinities, functional activities, and the molecular pathways it modulates.

## Data Presentation: Quantitative Pharmacological Data

The pharmacological activity of **PB28** has been quantified across various experimental systems. The following tables summarize the key binding affinity and functional activity data.

Table 1: Receptor Binding Affinity of **PB28**

Target	Ligand Action	K <sub>i</sub> (nM)	Test System	Reference(s)
Sigma-2 ( $\sigma$ 2) Receptor	Agonist	0.68	-	[1][3][4]
0.8	-	[8]		
0.28	MCF-7 cell membranes	[3][4][9]		
0.17	MCF-7 ADR cell membranes	[3][4]		
Sigma-1 ( $\sigma$ 1) Receptor	Antagonist	0.38	-	[1][3][4]
15.2	-	[8]		
13.0	MCF-7 cell membranes	[3][4][9]		
10.0	MCF-7 ADR cell membranes	[3][4]		
hERG Channel	-	>1000	-	[9]
H2A/H2B Histone Dimer	-	0.50 (IC <sub>50</sub> )	Reconstituted H2A/H2B dimer	[2]

Table 2: In Vitro Functional Activity and Cytotoxicity of **PB28**

Activity	IC <sub>50</sub> / EC <sub>50</sub>	Cell Line / Tissue	Reference(s)
Cell Growth Inhibition (IC <sub>50</sub> )	25 nM	MCF-7 (Human Breast Adenocarcinoma)	[1][3][9]
15 nM	MCF-7 ADR (Doxorubicin-Resistant)	[1][3][9]	
Cytotoxicity (EC <sub>50</sub> )	>100 µM	Panc-1, KP02, AsPC1 (Pancreatic Cancer)	[2]
Antiviral Activity (IC <sub>90</sub> )	278 nM	Vero E6 (SARS-CoV-2 Infectivity)	[9]
Functional Inhibition (EC <sub>50</sub> )	2.62 µM	Guinea Pig Bladder (Electrically evoked twitch)	[3][4][8]
3.96 µM	Guinea Pig Ileum (Electrically evoked twitch)	[3][4][8]	

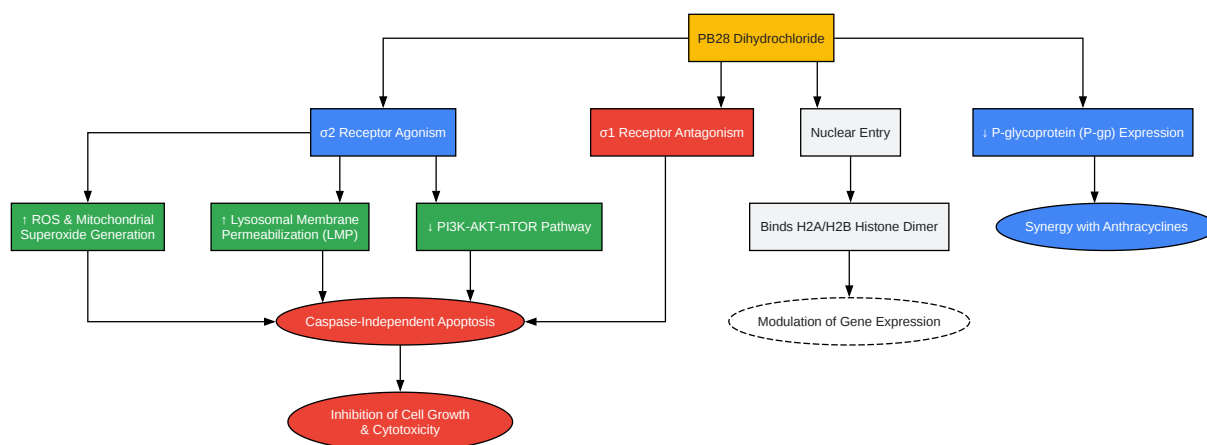
## Signaling Pathways and Mechanisms of Action

**PB28** exerts its biological effects through the modulation of several cellular pathways. Its primary mechanism involves acting as a  $\sigma 2$  receptor agonist and a  $\sigma 1$  receptor antagonist.

### Antitumor Activity

In cancer cells, **PB28**'s agonism at the  $\sigma 2$  receptor and antagonism at the  $\sigma 1$  receptor initiate a cascade of events leading to cell death.[10][11] This process is notably caspase-independent.[3][10] Key downstream effects include the generation of reactive oxygen species (ROS) and mitochondrial superoxide, leading to increased oxidative stress.[2] **PB28** also induces lysosomal membrane permeabilization (LMP).[2] In renal cancer cells, **PB28** has been shown to suppress cell proliferation and invasion by inhibiting the PI3K-AKT-mTOR signaling pathway.[12] Furthermore, **PB28** can enter the cell nucleus and bind to the H2A/H2B histone dimer, suggesting a potential role in modulating chromatin structure and gene expression.[2] A

significant aspect of its antitumor profile is its ability to reduce the expression of P-glycoprotein (P-gp), a key protein in multidrug resistance, thereby synergizing with conventional chemotherapeutics like doxorubicin.[3][9][10]

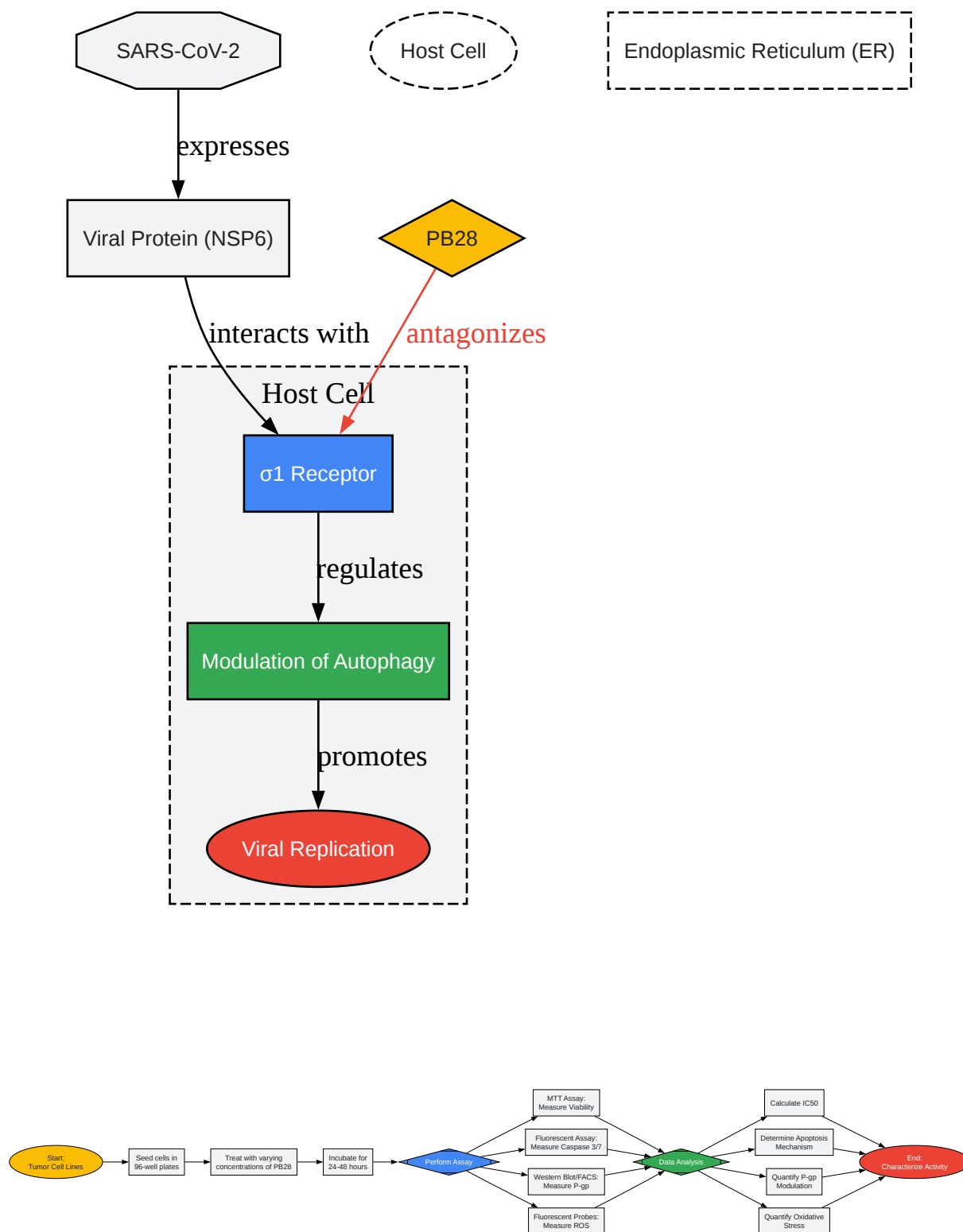


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**Caption:** Antitumor signaling pathways modulated by **PB28**.

## Antiviral Activity

The antiviral properties of **PB28** came to prominence during research into host-virus protein interactions for SARS-CoV-2.[2] Sigma receptors were identified as host proteins that interact with viral proteins, and **PB28** was found to be a potent inhibitor of SARS-CoV-2 replication, approximately 20-fold more active than hydroxychloroquine in in-vitro assays.[2][7][9] The proposed mechanism involves **PB28** binding to the inositol trisphosphate (InsP3) receptor in the endoplasmic reticulum, which may interfere with the autophagosome production that the virus modulates for its replication.[2][13] Its activity is likely mediated through its antagonism of the  $\sigma$ 1 receptor.[5][14]



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